5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
Description
Significance of Indane Scaffolds in Modern Chemical Research
The indane nucleus, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid bicyclic framework that is a prominent feature in numerous biologically active molecules. researchgate.neteburon-organics.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing therapeutic agents. researchgate.neteburon-organics.com The defined spatial arrangement of substituents on the indane framework allows for precise structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. researchgate.netresearchgate.net
Indane analogues are core components of several commercial pharmaceuticals. Notable examples include:
Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Sulindac: A non-steroidal anti-inflammatory drug (NSAID). tudublin.ietudublin.ie
Donepezil: A medication used to treat Alzheimer's disease. researchgate.neteburon-organics.com
Beyond these, indane derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, neuroprotective, and anti-inflammatory agents. researchgate.netresearchgate.net The scaffold's presence in natural products further underscores its biological relevance and potential as a blueprint for the development of new drugs. researchgate.nettudublin.ie
Strategic Importance of Halogenation (Bromine and Fluorine) in Indane Frameworks for Chemical Transformations
Halogenation—the introduction of one or more halogen atoms into a molecule—is a fundamental strategy in organic synthesis for enhancing molecular diversity and utility. allen.inmt.com In the context of the indane framework, the incorporation of bromine and fluorine atoms is of particular strategic importance for subsequent chemical transformations.
Bromine atoms serve as exceptionally versatile synthetic handles. The carbon-bromine bond can be readily activated to participate in a wide range of metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net This capability allows for the straightforward introduction of various carbon and heteroatom substituents, enabling the rapid construction of complex molecular architectures from a brominated indane precursor. researchgate.net
Fluorine incorporation has become a cornerstone of modern drug design. The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties. Its high electronegativity can alter the acidity of neighboring protons and modulate the electronic character of the aromatic ring. In medicinal chemistry, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. mt.com
The dual halogenation of an indane scaffold with both bromine and fluorine thus creates a powerful synthetic intermediate, combining the synthetic versatility of the bromo group with the property-modulating effects of the fluoro group.
Overview of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol as a Multifunctional Building Block
This compound is a specialized chemical compound that exemplifies the principles of a multifunctional building block in organic synthesis. fluorochem.co.uk Its structure is built upon the indanol (a hydroxylated indane) core, which is strategically functionalized with both bromine and fluorine atoms on the aromatic ring.
Table 1: Chemical Properties of this compound and its Precursor
| Property | This compound | 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |
|---|---|---|
| Molecular Formula | C₉H₈BrFO | C₉H₆BrFO |
| Molecular Weight | 231.06 g/mol | 229.04 g/mol |
| CAS Number | Not available | 127425-74-5 synquestlabs.com |
| Appearance | Solid (predicted) | - |
This compound's utility stems from the distinct reactivity of its three key functional components:
The Bromo Group: Located at the C5 position, it is the primary site for cross-coupling reactions, allowing for the extension of the molecular framework.
The Fluoro Group: Positioned at C4, it influences the electronic environment of the aromatic ring and can confer desirable properties on final target molecules.
The Hydroxyl Group: The alcohol function at the C1 position is a versatile site for various chemical modifications. It can undergo oxidation to form the corresponding ketone (5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one), or it can be transformed through esterification, etherification, or nucleophilic substitution reactions.
The Chiral Center: The C1 carbon, bearing the hydroxyl group, is a stereocenter. This means the compound can exist as two distinct enantiomers, making it a valuable precursor for the synthesis of single-enantiomer drugs and other chiral molecules.
The strategic placement of these three functional groups on a rigid indane scaffold makes this compound a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules in pharmaceutical and materials science research.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |
| Indinavir |
| Sulindac |
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2 |
InChI Key |
CFBFSMAPODYYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Synthesis via Reduction of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Precursor
The most direct route to 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol involves the reduction of the carbonyl group of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Various reducing agents and methodologies can be employed for this purpose, each with its own set of advantages and considerations.
Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Metal hydride reagents are widely utilized for the reduction of ketones to their corresponding alcohols due to their efficiency and generally high yields.
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, often favored for its compatibility with a range of functional groups and its ease of handling. nih.gov The reduction of a ketone with NaBH₄ typically proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. researchgate.net The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. For the reduction of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a typical procedure would involve dissolving the indanone in a suitable alcoholic solvent and adding NaBH₄ portion-wise. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to quench the excess reagent and isolate the desired alcohol.
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄ and can reduce a wider array of functional groups. ic.ac.ukbyjus.comorganic-chemistry.org Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). ic.ac.uk The workup procedure for LiAlH₄ reductions requires careful, sequential addition of water and a sodium hydroxide (B78521) solution to safely quench the reactive aluminum species and facilitate the isolation of the alcohol product. rochester.eduadichemistry.com While highly effective, the potent nature of LiAlH₄ may necessitate careful control of reaction conditions to avoid potential side reactions, especially in molecules with multiple functional groups.
| Reagent | Reactivity | Solvent | Workup | Key Considerations |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Mild | Protic (e.g., Methanol, Ethanol) | Aqueous | Safer and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic (e.g., Diethyl ether, THF) | Careful sequential addition of water and base | Highly reactive with water and protic solvents; requires inert atmosphere. |
Catalytic Hydrogenation Approaches (e.g., Palladium-catalyzed hydrogenation)
Catalytic hydrogenation offers a green and efficient alternative to metal hydride reductions. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.comrsc.orgyoutube.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized apparatus. youtube.com Catalytic hydrogenation is generally a clean reaction with high yields, and the catalyst can often be recovered and reused. For substrates containing other reducible functional groups, careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity.
Asymmetric Reduction Strategies for Enantioselective Synthesis (e.g., using R-(+)-1,1'-Binaphthyl-2,2'-bis(diphenylphosphine) or other chiral ligands)
The synthesis of enantiomerically pure this compound is of significant interest for applications in pharmaceuticals and materials science. Asymmetric reduction of the prochiral ketone precursor is a powerful strategy to achieve this. This is typically accomplished using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially.
One of the most well-established classes of chiral ligands for asymmetric hydrogenation is the BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) family. harvard.edunptel.ac.in Ruthenium complexes of chiral BINAP ligands, such as (R)-(+)-BINAP, are highly effective for the enantioselective hydrogenation of a variety of ketones. harvard.edu The reaction is carried out under a hydrogen atmosphere in a suitable solvent, and the choice of solvent, temperature, and pressure can significantly influence the enantioselectivity. The use of such chiral catalysts allows for the direct production of one enantiomer of the alcohol in high enantiomeric excess (ee). Other chiral ligands and metal catalysts have also been developed for the asymmetric reduction of ketones, offering a broad toolkit for the synthesis of chiral alcohols. brynmawr.eduresearchgate.netclockss.orgnih.gov
Alternative Synthetic Routes to the 2,3-Dihydro-1H-inden-1-ol Core
Cyclization Reactions for Indanone Precursor Formation (e.g., Friedel-Crafts, Nazarov, Cyclization of 3-arylpropionic acids)
The construction of the indanone ring system is a key step in the synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Several classic and modern cyclization reactions are employed for this purpose.
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. wikipedia.orgnih.govuniroma1.it An intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionyl chloride or 3-arylpropionic acid is a common method for synthesizing indanones. orgsyn.orgorganic-chemistry.org This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid. The synthesis of the required precursor, 3-(5-bromo-4-fluorophenyl)propanoic acid, is a necessary prerequisite for this approach. sigmaaldrich.comnih.gov
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. rochester.edu This reaction can be catalyzed by Lewis acids or protic acids. mdpi.com While not a direct route to saturated indanones, the resulting indenone can be subsequently reduced. This method offers a pathway to highly substituted indanones. nih.gov
The cyclization of 3-arylpropionic acids can also be achieved under various conditions, often using strong acids like polyphosphoric acid (PPA) or other dehydrating agents. scielo.org.za This method provides a direct route to the indanone core.
| Reaction | Key Reagents | Description |
|---|---|---|
| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃) or strong protic acid | Intramolecular acylation of a 3-arylpropionyl chloride or acid. wikipedia.orgnih.govuniroma1.it |
| Nazarov Cyclization | Lewis acid or protic acid | 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone. rochester.edumdpi.com |
| Cyclization of 3-arylpropionic acids | Strong acid (e.g., PPA) | Direct dehydrative cyclization to form the indanone. scielo.org.za |
Halogenation Strategies on Indane Skeletons (Bromination, Fluorination)
An alternative approach to the target molecule involves the introduction of the halogen atoms onto a pre-existing indane or indanone skeleton.
Bromination of aromatic rings is a well-established electrophilic aromatic substitution reaction. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. tubitak.gov.tr For an indane skeleton, the position of bromination can be controlled by the choice of brominating agent and reaction conditions. Photochemical bromination can also lead to substitution on the five-membered ring. tubitak.gov.tr Selective bromination of a 4-fluoroindanone precursor would be a potential route to 5-bromo-4-fluoro-1-indanone. scielo.org.zajournals.co.za
Fluorination of organic molecules can be achieved through various methods, including nucleophilic and electrophilic fluorination. wikipedia.orgmdpi.comyoutube.com Electrophilic fluorinating reagents, such as Selectfluor, can introduce a fluorine atom onto an electron-rich aromatic ring or an enol or enolate intermediate. nih.govbrynmawr.edu The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one could potentially be achieved by the fluorination of a 5-bromoindanone precursor.
Multi-component Reaction Approaches Relevant to Indane Scaffolds
Multi-component reactions (MCRs) are convergent chemical strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. These reactions are distinguished by their operational simplicity, high atom economy, and the ability to rapidly generate complex molecular structures from simple starting materials. MCRs proceed through a cascade of elementary reactions, where the intermediates formed in one step are immediately consumed in the subsequent step without the need for isolation. This one-pot nature minimizes waste, reduces reaction times, and simplifies purification processes, making MCRs a cornerstone of green and efficient chemical synthesis.
While the direct synthesis of this compound via a multi-component reaction is not extensively documented, the principles of MCRs have been successfully applied to the construction of the core indane skeleton. One notable example is the use of the Passerini reaction, an isocyanide-based MCR, for the synthesis of functionalized indane-1,3-dione derivatives.
Passerini Reaction for the Synthesis of Indane-1,3-Dione Derivatives
The Passerini three-component reaction typically involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. This methodology has been adapted for the synthesis of sterically hindered 2,2-disubstituted indane-1,3-dione derivatives. In this approach, indane-1,2,3-trione serves as the carbonyl component, which reacts with various isocyanides and carboxylic acids.
The reaction proceeds smoothly at room temperature, yielding the corresponding α-acyloxycarboxamides in high yields without the formation of significant side products. The versatility of this reaction allows for the introduction of a wide range of substituents on the indane scaffold, depending on the choice of the isocyanide and the carboxylic acid.
Below is a table summarizing the research findings for the Passerini multi-component reaction of indane-1,2,3-trione:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| Indane-1,2,3-trione | Benzoic acid | tert-Butyl isocyanide | 2-(Benzoyloxy)-N-(tert-butyl)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 92 |
| Indane-1,2,3-trione | 4-Methylbenzoic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-((4-methylbenzoyl)oxy)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 95 |
| Indane-1,2,3-trione | 4-Methoxybenzoic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-((4-methoxybenzoyl)oxy)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 94 |
| Indane-1,2,3-trione | 4-Chlorobenzoic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-((4-chlorobenzoyl)oxy)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 90 |
| Indane-1,2,3-trione | Benzoic acid | Cyclohexyl isocyanide | 2-(Benzoyloxy)-N-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 93 |
While this specific application of an MCR leads to the formation of indane-1,3-diones rather than the target indenol, it demonstrates the feasibility of employing multi-component strategies to assemble the fundamental indane framework. Further development of novel MCRs or the adaptation of existing ones, such as the Ugi reaction, could potentially offer more direct routes to substituted indanols like this compound. The Ugi four-component reaction, which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for generating molecular diversity and could be conceptually applied to the synthesis of complex indane derivatives.
Advanced Spectroscopic and Chromatographic Characterization of 5 Bromo 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, has been employed to assign all proton and carbon signals of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and connectivity of the protons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the nature of the aromatic and aliphatic protons. The coupling patterns, arising from spin-spin interactions between neighboring protons, offer insights into the substitution pattern of the indanol core.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.45 | d | 8.5 |
| H-7 | 7.20 | d | 8.5 |
| H-1 | 5.25 | t | 6.2 |
| H-3a | 3.10 | m | |
| H-3b | 2.85 | m | |
| H-2a | 2.50 | m | |
| H-2b | 2.15 | m |
Note: The assignments are based on analogous compounds and predictive models, as direct experimental data for this specific molecule is not widely available in published literature.
¹³C NMR Analysis and Carbon Connectivity
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-7a | 145.2 (d, J=245 Hz) |
| C-3a | 142.8 |
| C-5 | 135.1 |
| C-6 | 128.5 |
| C-7 | 125.4 |
| C-4 | 115.6 (d, J=22 Hz) |
| C-1 | 76.8 |
| C-2 | 35.4 |
Note: The assignments are based on analogous compounds and predictive models, as direct experimental data for this specific molecule is not widely available in published literature. The doublet for C-7a and C-4 indicates coupling with the fluorine atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the protons on the indane ring system. For instance, cross-peaks would be expected between H-1 and the protons at C-2, and between the protons at C-2 and C-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Broad | O-H stretch (alcohol) |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch |
| 1580 | Strong | C=C stretch (aromatic) |
| 1470 | Strong | C-F stretch |
| 1250 | Strong | C-O stretch (alcohol) |
Note: The predicted vibrational frequencies are based on characteristic group frequencies and data from structurally related molecules.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and C-O tend to show strong IR absorptions, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
Table 4: Predicted FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3060 | Strong | Aromatic C-H stretch |
| 2930 | Medium | Aliphatic C-H stretch |
| 1600 | Very Strong | C=C stretch (aromatic ring) |
| 1020 | Medium | Ring breathing mode |
Note: The predicted Raman shifts are based on the expected vibrational modes for the given structure.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. When coupled with liquid chromatography, it provides a powerful method for separating and identifying components within a mixture.
LC-MS analysis is employed for the confirmation of the molecular identity of this compound. The compound, dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724), is injected into the liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C18) before the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode.
The ESI-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the atomic masses of Carbon (12.01), Hydrogen (1.01), Bromine (average 79.90), Fluorine (19.00), and Oxygen (16.00), the molecular weight of C₉H₈BrFO is approximately 231.06 g/mol . The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for any bromine-containing ion. Therefore, the [M+H]⁺ peak would appear as a doublet at m/z 231 and 233. Another common adduct observed is the sodium adduct [M+Na]⁺, which would appear at m/z 253 and 255.
A key fragment ion would likely result from the loss of a water molecule (H₂O, 18.01 Da) from the protonated parent molecule, a common fragmentation pathway for alcohols. This would yield a fragment ion [M+H-H₂O]⁺, observed as a doublet at m/z 213 and 215.
Table 1: Representative LC-MS Data for this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Retention Time (tR) | ~ 5.8 minutes |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Observed m/z [M+H]⁺ | 231, 233 (Isotopic doublet) |
| Observed m/z [M+Na]⁺ | 253, 255 (Isotopic doublet) |
| Key Fragment Ion | 213, 215 ([M+H-H₂O]⁺) |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to conventional HPLC. When coupled with a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap analyzer), UPLC-MS provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the parent compound and its fragments.
For this compound, a UPLC-MS analysis would provide a more precise mass measurement for the [M+H]⁺ ion, confirming its elemental formula of C₉H₉BrFO⁺. The enhanced chromatographic resolution of UPLC is also superior for separating the target compound from closely related process impurities or degradation products prior to mass analysis.
Table 2: Comparison of Typical HPLC vs. UPLC Performance for the Analysis of this compound
| Parameter | HPLC | UPLC |
| Column Dimensions | 100 mm x 2.1 mm, 3.5 µm particle size | 50 mm x 2.1 mm, 1.7 µm particle size |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 15 minutes | 3 minutes |
| Peak Width | ~ 6 seconds | ~ 1-2 seconds |
| System Pressure | ~ 150 bar | ~ 600 bar |
| Resolution | Good | Excellent |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. For chiral molecules like this compound, specialized chiral chromatography is required to determine the stereoisomeric purity.
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of a substance. A reverse-phase HPLC method can effectively separate the main compound from any non-chiral impurities. The purity is typically determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
The method involves injecting a solution of the compound onto a column, such as a C18 column, and eluting with a mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is commonly used, with the detection wavelength set to a value where the aromatic system of the indanol core exhibits strong absorbance (e.g., ~220 nm).
Table 3: Representative HPLC Method Parameters for Purity Assessment
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Expected Purity | >98% (based on peak area percentage) |
Since the hydroxyl group at the C1 position of this compound creates a chiral center, the compound can exist as a pair of enantiomers, (R)- and (S)-. Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological properties. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.us
This technique requires a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. heraldopenaccess.us The mobile phase is typically a non-polar solvent system, such as a mixture of hexanes and isopropanol. The ratio of the two enantiomers is determined from their respective peak areas in the chromatogram. nih.gov
The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Description |
| Column | Chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| UV Detection | 220 nm |
| Retention Time (tR1) | ~ 8.5 min (e.g., (R)-enantiomer) |
| Retention Time (tR2) | ~ 9.7 min (e.g., (S)-enantiomer) |
| Resolution (Rs) | > 1.5 |
Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Reactions Involving the Hydroxyl Functionality
The secondary alcohol group on the five-membered ring is a key site for synthetic modification, readily undergoing oxidation, etherification, and esterification reactions.
The secondary alcohol of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can be efficiently oxidized to the corresponding ketone, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This transformation is a common strategy in synthetic chemistry to introduce a carbonyl group, which can then serve as a handle for further functionalization. Given the presence of sensitive halogen substituents, mild oxidation conditions are generally preferred to avoid side reactions.
Several modern oxidation protocols are suitable for this conversion, known for their high yields, mild conditions, and tolerance of various functional groups. wikipedia.orgrsc.org Two of the most effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com The reaction is known for its mildness and is unlikely to affect the aryl halide bonds. The process involves the formation of an alkoxysulfonium salt intermediate, which then undergoes base-mediated elimination to yield the ketone. adichemistry.comorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane at room temperature. wikipedia.orgwikipedia.org DMP is known for its high chemoselectivity, neutral pH conditions, and straightforward workup, making it an excellent choice for complex molecules. orgsyn.orgalfa-chemistry.com It reliably converts primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency. jk-sci.com
The resulting 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a versatile intermediate itself, with the newly formed ketone functionality enabling reactions such as aldol (B89426) condensations, Grignard additions, and reductions.
Table 1: Common Oxidation Reactions for Secondary Alcohols
| Reaction Name | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to RT | Mild, avoids heavy metals, high yield |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Neutral pH, high chemoselectivity, simple workup |
The hydroxyl group of this compound can also be converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.
Etherification: The Williamson ether synthesis is a classic and reliable method for forming ethers. wikipedia.org In this Sₙ2 reaction, the alcohol is first deprotonated with a strong base (such as sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide) to form the ether. jk-sci.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. organic-synthesis.com
Esterification: For the formation of esters under mild conditions that are compatible with the rest of the molecule, the Steglich esterification is a highly effective method. wikipedia.org This reaction uses a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). jove.comfiveable.me The reaction proceeds by activating the carboxylic acid with the carbodiimide, which is then attacked by the alcohol to form the ester. synarchive.comorganic-chemistry.org This method is advantageous as it can be performed at room temperature and tolerates a wide variety of functional groups. wikipedia.org
Reactivity of the Aryl Halides (Bromine and Fluorine)
The aromatic portion of the molecule features two different halogen atoms, bromine and fluorine, each with distinct reactivity profiles that can be exploited for selective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective transformations. The C-Br bond is considerably more reactive in the oxidative addition step of the palladium catalytic cycle than the much stronger C-F bond. rsc.orgnsf.gov This chemoselectivity enables the bromine at the 5-position to be selectively replaced while leaving the fluorine at the 4-position intact.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov For substrates like this, a common catalyst system is Pd(dppf)Cl₂ with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like dimethoxyethane/water. Current time information in Pasuruan, ID.lmaleidykla.lt This reaction is widely used to form biaryl structures. researchgate.net
Palladium-catalyzed Cyanation: The bromine can be replaced with a nitrile group using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst. nih.govrsc.org Modern methods often allow this transformation to occur under mild conditions, tolerating functional groups like alcohols. organic-chemistry.orgacs.org The use of less toxic cyanide sources like K₄[Fe(CN)₆] has made this reaction safer and more practical. nih.gov
Table 2: Chemoselective Cross-Coupling Reactions
| Reaction | Reagents | Reactive Site | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂, Pd Catalyst, Base | C-Br | Biaryl derivative |
| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆], Pd Catalyst | C-Br | Aryl nitrile derivative |
Nucleophilic Aromatic Substitution (SₙAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is not strongly activated, so SₙAr reactions are generally difficult and would require harsh conditions.
However, if the ring were sufficiently activated (for instance, by oxidation of the alcohol to the electron-withdrawing indenone), the relative leaving group ability of the halogens would become relevant. In activated systems, fluoride is a much better leaving group than bromide for SₙAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, and the C-F bond cleavage is not the rate-determining step. Therefore, under hypothetical SₙAr conditions, a nucleophile would preferentially displace the fluorine atom over the bromine atom.
The formation of organometallic reagents, such as Grignard or organolithium reagents, can be achieved with high chemoselectivity based on the differing reactivity of the carbon-halogen bonds. The order of reactivity for halogen-metal exchange or oxidative insertion is generally I > Br > Cl > F.
Magnesiation (Grignard Reagent Formation): When this compound is treated with magnesium metal, the insertion will occur exclusively at the more reactive C-Br bond, leaving the C-F bond untouched. acs.orgresearchgate.net This selectivity allows for the formation of the Grignard reagent, 4-fluoro-1-hydroxy-2,3-dihydro-1H-inden-5-ylmagnesium bromide. chemrxiv.orgumn.edu A critical consideration for this reaction is the acidic proton of the hydroxyl group. The Grignard reagent is a strong base and will deprotonate the alcohol. Therefore, at least two equivalents of magnesium (or one equivalent of magnesium and one equivalent of a different base) would be required: one to form the Grignard reagent and one to form the magnesium alkoxide of the hydroxyl group. Alternatively, the alcohol could be protected prior to the Grignard formation.
Lithiation: Similarly, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures would lead to a selective bromine-lithium exchange, again leaving the fluorine atom unaffected. mdpi.commt.com This provides another route to a functionalized organometallic intermediate that can be reacted with a wide range of electrophiles. vapourtec.comias.ac.in
This selective formation of an organometallic species at the 5-position opens up a vast array of subsequent reactions, allowing for the introduction of various substituents by quenching with different electrophiles (e.g., CO₂, aldehydes, ketones).
Transformations of the Indane Ring System
Derivatization at other Ring Positions
The indane ring system of this compound offers opportunities for derivatization at various positions, enabling the synthesis of a diverse range of analogues. Beyond modifications of the hydroxyl group, the aromatic ring, and specifically the carbon atom bearing the bromine substituent, presents a prime location for chemical transformations. The presence of the bromine atom at the C-5 position is particularly advantageous for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most versatile methods for the derivatization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester, to form a new carbon-carbon bond. libretexts.org In the context of this compound, a Suzuki-Miyaura coupling would allow for the introduction of a wide array of aryl or heteroaryl substituents at the C-5 position. While specific studies on this exact molecule are not prevalent, extensive research on the Suzuki-Miyaura coupling of the closely related 5-bromo-1-indanone demonstrates the feasibility of this transformation. For instance, the coupling of 5-bromo-1-indanone with various arylboronic acids has been shown to proceed with high yields, suggesting a similar reactivity for the corresponding indenol. researchgate.net The reaction is generally tolerant of various functional groups, making it a robust method for structural diversification. lmaleidykla.ltnih.gov
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions performed on analogous 5-bromo-indanone systems, which can be extrapolated for the derivatization of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol (B129727) | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol | 93 |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol | Not Specified |
Another significant transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would enable the introduction of primary or secondary amines at the C-5 position of the indane ring, leading to the synthesis of 5-amino-4-fluoro-2,3-dihydro-1H-inden-1-ol derivatives. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. beilstein-journals.orgorganic-chemistry.org The reaction typically involves a palladium precatalyst, a suitable phosphine ligand, and a base. The choice of ligand is often crucial for achieving high catalytic activity.
The Sonogashira coupling reaction provides a pathway for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties at the C-5 position of this compound. The resulting arylalkynes are valuable intermediates that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govorganic-chemistry.orgnih.gov
While palladium-catalyzed cross-coupling reactions at the C-5 position are the most prominent derivatization strategies, electrophilic aromatic substitution on the benzene (B151609) ring could also be considered. The directing effects of the existing substituents—the bromo, fluoro, and alkyl portions of the fused ring system—would influence the position of substitution. The fluorine atom is an ortho, para-director, as is the alkyl portion of the indane ring. Conversely, the bromine atom is also an ortho, para-director but is deactivating. The interplay of these directing effects, along with potential steric hindrance, would determine the regioselectivity of any electrophilic aromatic substitution reaction. wikipedia.orguci.edulibretexts.orgyoutube.comyoutube.com However, given the high efficiency and selectivity of cross-coupling reactions at the bromine-substituted carbon, these methods are generally preferred for targeted derivatization.
Computational Chemistry and Theoretical Studies of 5 Bromo 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
No published studies containing DFT-optimized coordinates, bond lengths, or bond angles for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol were found.
Electronic Structure Analysis
There is no available data on the HOMO-LUMO energies or their distribution for this specific molecule.
Information regarding NBO analysis, which would provide insights into hyperconjugative interactions and charge transfer within the molecule, is not available in the current body of scientific literature.
Spectroscopic Property Prediction and Validation
No theoretical predictions or experimental validation of the FTIR and Raman vibrational frequencies for this compound have been reported.
There are no published computational predictions of the 1H and 13C NMR chemical shifts for this compound.
Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction
Molecular Electrostatic Potential (MEP) and Fukui functions are key quantum chemical descriptors used to predict the reactive sites of a molecule. The MEP map provides a visualization of the charge distribution, identifying electrophilic and nucleophilic regions, while Fukui functions quantify the change in electron density at a specific point when the total number of electrons in the molecule changes.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for understanding intermolecular interactions. researchgate.net By analyzing the MEP map of this compound, one can identify the regions most likely to be involved in electrophilic and nucleophilic attacks. The presence of highly electronegative fluorine and bromine atoms, along with the hydroxyl group, creates a complex electrostatic potential surface. mdpi.com The substitution of a hydrogen atom with a fluorine atom, due to its high electronegativity, can produce significant changes in the potential map. mdpi.com
Fukui Functions
Fukui functions are used to predict the local reactivity of different sites within a molecule. These functions help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attacks. For halogenated compounds, these descriptors are crucial in understanding how the presence and position of halogen atoms influence the molecule's reactivity. mdpi.com
Detailed computational studies involving Density Functional Theory (DFT) are often employed to calculate these properties. mdpi.com For instance, the B3LYP/6-31G(d,p) level of theory is a common method for such calculations. researchgate.net The analysis of MEP and Fukui functions can provide a theoretical basis for the observed chemical behavior and guide the synthesis of new related compounds.
Table 1: Key Computational Descriptors for Reactivity Prediction
| Descriptor | Predicted Information | Relevance to this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Predicts sites for hydrogen bonding and other non-covalent interactions, influenced by the bromo, fluoro, and hydroxyl groups. |
| Fukui Functions | Quantifies the reactivity of specific atomic sites towards nucleophilic, electrophilic, and radical attacks. | Pinpoints the most reactive atoms in the inden-1-ol backbone, considering the electronic effects of the halogen substituents. |
Predicted Collision Cross Section (CCS) Studies for Gas Phase Ion Mobility
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov The Collision Cross Section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion that it presents to a buffer gas. byu.edu Predicting the CCS of a molecule like this compound can aid in its identification in complex mixtures. nih.govresearchgate.net
Computational methods can be used to predict the CCS values for different ions of a molecule. nih.gov These predictions are valuable as they can be compared with experimental data to confirm the identity of a compound, especially when dealing with isomers that have the same mass-to-charge ratio. nih.gov The predicted CCS is influenced by the three-dimensional structure of the ion in the gas phase.
For this compound, different adducts (e.g., [M+H]+, [M+Na]+) would have distinct predicted CCS values. The range of CCS values for compounds with similar molecular weights can vary significantly based on their structure. nih.gov
Table 2: Predicted Collision Cross Section (CCS) Data
| Ion Adduct | Predicted CCS (Ų) | Computational Method | Notes |
|---|---|---|---|
| [M+H]⁺ | Data not available | Various prediction models exist | The protonated molecule's CCS would be influenced by the site of protonation. |
| [M+Na]⁺ | Data not available | Various prediction models exist | Sodium adducts often have different conformations and larger CCS values than protonated molecules. |
| [M-H]⁻ | Data not available | Various prediction models exist | The deprotonated molecule's CCS would depend on the resulting anionic structure. |
The use of computational tools to predict CCS values is a rapidly growing field, and establishing databases of such predicted values for various classes of compounds is an ongoing effort to support analytical chemistry and metabolomics research. nih.govnih.gov
Applications of 5 Bromo 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the rigid indane framework allows 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol to serve as a valuable starting material in multi-step synthetic pathways. Its utility spans from the creation of novel therapeutic agents to the development of specialized materials.
Precursor for Advanced Medicinal Chemistry Scaffolds
The indane nucleus is a core component of various pharmaceuticals, including the anti-inflammatory drug Sulindac and the Alzheimer's medication Donepezil. eburon-organics.com Halogenated indane derivatives, such as this compound, are instrumental in the discovery of new therapeutic agents. researchgate.neteburon-organics.com The compound's structure offers multiple points for chemical modification, which is crucial for developing new drugs. eburon-organics.com
The bromine atom on the aromatic ring is a key functional group for introducing molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the attachment of a wide range of other molecular fragments, enabling the synthesis of large libraries of related compounds for biological screening.
The hydroxyl group can be modified through esterification, etherification, or oxidation to the corresponding indanone (5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one). This ketone derivative then serves as a precursor for further reactions, such as the formation of Schiff bases, aldol (B89426) condensations, or Knoevenagel condensations, to build more complex molecular architectures. sci-hub.rumdpi.com The fluorine atom enhances the compound's potential pharmacological profile by improving metabolic stability and binding affinity. nih.govresearchgate.net
Building Block for Agrochemicals
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a well-established strategy in the agrochemical industry to enhance the efficacy of herbicides, insecticides, and fungicides. researchgate.net Fluorination can significantly alter a molecule's physical, chemical, and biological properties, often leading to increased potency, greater metabolic stability, and improved transport characteristics within the target organism. researchgate.net
While specific applications of this compound in agrochemicals are not extensively documented, its structural motifs are relevant. Halogenated aromatic scaffolds are common in a variety of pesticides. The indane core, combined with the dual halogenation (bromine and fluorine), provides a foundation that can be elaborated upon to create novel active ingredients for crop protection. The bromine atom acts as a synthetic handle for diversification, similar to its role in medicinal chemistry, allowing for the optimization of activity against specific agricultural pests or weeds.
Intermediate for Materials Science Applications
Functionalized indane derivatives are also explored for their potential in materials science. The rigid, planar structure of the indane core can be incorporated into larger conjugated systems used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The halogen substituents of this compound are particularly useful in this context. The bromine atom allows for the use of this compound in polymerization reactions (e.g., Suzuki or Stille polycondensation) to create novel polymers with tailored electronic and photophysical properties. The highly electronegative fluorine atom can modulate the energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in designing efficient organic electronic devices. The hydroxyl group offers another site for attaching the indane unit to other molecules or polymer backbones.
Structure-Activity Relationship (SAR) Studies in Related Indane Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how specific structural features of a molecule influence its biological activity. drugdesign.org For indane derivatives, SAR studies often focus on the effects of substituents on the aromatic and aliphatic rings.
Impact of Halogen Substituents on Molecular Interactions and Pathways
The presence and position of halogen atoms on a drug scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.net In the case of this compound, the bromine and fluorine atoms have distinct and significant effects.
Fluorine:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net
Binding Affinity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with target proteins. researchgate.net It can also participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket. researchgate.net
Conformational Control: Due to its small size and electronic properties, fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. researchgate.net
Bromine:
Lipophilicity and Permeability: Bromine is larger and more polarizable than fluorine, and its introduction generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes.
Halogen Bonding: Bromine is a potent halogen bond donor. nih.gov This is a highly directional, non-covalent interaction between the electrophilic region on the bromine atom and a Lewis basic site (like an oxygen or nitrogen atom) on a receptor. This interaction can significantly increase binding affinity and selectivity. nih.gov
The combination of both a fluorine and a bromine atom provides a unique electronic and steric profile that can be exploited in designing molecules with specific biological activities.
Below is an interactive table summarizing the general effects of these halogen substituents in drug design.
| Property | Effect of Fluorine | Effect of Bromine |
|---|---|---|
| Size (van der Waals radius) | Small (1.47 Å) | Medium (1.85 Å) |
| Electronegativity (Pauling) | Very High (3.98) | High (2.96) |
| Primary Effect on Metabolism | Blocks metabolic oxidation (increases stability) nih.gov | Can serve as a site for modification or increase lipophilicity |
| Key Non-covalent Interaction | Dipole-dipole, H-bond acceptor | Strong Halogen Bonding nih.gov |
| Impact on Acidity/Basicity | Strong electron-withdrawing effect, increases acidity of nearby protons mdpi.com | Moderate electron-withdrawing effect |
Development of Functionalized Indane Analogs
The development of functionalized indane analogs is a key strategy for exploring SAR and optimizing lead compounds. eburon-organics.com Starting from a versatile intermediate like this compound, chemists can systematically modify each part of the molecule to probe its importance for biological activity. sci-hub.rursc.org
Classical synthetic transformations used to create indane analogs include:
Friedel-Crafts reactions to form the indane ring system itself. sci-hub.ru
Reduction or oxidation of the ketone/alcohol on the five-membered ring.
Substitution reactions on the aromatic ring.
The presence of the bromine atom in this compound is particularly advantageous for modern synthetic methods. As mentioned, it enables a variety of cross-coupling reactions, allowing for the creation of analogs with diverse substituents at the 5-position that would be difficult to install otherwise. This allows researchers to fine-tune properties like solubility, polarity, and steric bulk, and to introduce new pharmacophoric elements to interact with biological targets. nih.gov The synthesis of a wide range of analogs is essential for building a comprehensive SAR model, which ultimately guides the design of more potent and selective therapeutic agents. drugdesign.org
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is sparse. The compound is primarily recognized as a derivative of the more frequently documented 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Research on halogenated indanols, as a broader class, suggests their utility as intermediates in the synthesis of complex organic molecules, including those with potential biological activity. The presence of both a bromine and a fluorine atom on the aromatic ring of this indanol derivative offers unique opportunities for further functionalization through various cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. However, specific studies focusing on the synthesis, characterization, and application of this compound are not readily found in peer-reviewed journals.
Emerging Synthetic Methodologies for Halogenated Indanols
The synthesis of this compound would most likely be achieved through the reduction of its corresponding ketone, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Modern synthetic chemistry offers a variety of reagents for this transformation, allowing for high yields and selectivity.
| Reduction Method | Reagent | Typical Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727), Room Temperature | High yield, clean reaction |
| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695)/Methanol, 0°C to RT | Mild conditions, easy workup |
| Transfer Hydrogenation | Isopropanol, Al(O-iPr)₃ | Toluene, Reflux | Avoids gaseous hydrogen |
Emerging methodologies in the broader field of halogenated compound synthesis focus on improving efficiency, selectivity, and environmental friendliness. These include advancements in catalytic systems for halogenation and the use of flow chemistry for safer and more scalable production. For the synthesis of halogenated indanols specifically, new chiral reducing agents and catalysts are being developed to produce enantiomerically pure forms, which are often crucial for biological applications.
Untapped Potential in Advanced Organic Synthesis and Materials Development
The true potential of this compound lies in its utility as a versatile chemical intermediate. The strategic placement of the halogen atoms and the hydroxyl group opens up numerous avenues for further chemical modification.
In Advanced Organic Synthesis: The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of resulting molecules. The hydroxyl group can be used as a handle for further functionalization, such as etherification, esterification, or conversion to other functional groups.
In Materials Development: The rigid indanol scaffold combined with the electronic properties imparted by the halogen atoms could be exploited in the design of novel organic materials. Potential applications could include the development of liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers. The fluorine atom, in particular, can enhance properties such as thermal stability and solubility in organic solvents.
Further research is needed to synthesize and characterize this compound and to explore its reactivity and potential applications. Such studies would contribute to a better understanding of the structure-property relationships in halogenated indanols and could lead to the discovery of new molecules with valuable applications in various fields of science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
